1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEAKQSAUQTYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{4-Chlorobenzyl chloride} + \text{3-Nitropyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 1-[(4-Chlorophenyl)methyl]-3-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Synthesis of Agrochemicals
One of the primary applications of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is as an intermediate in the synthesis of fungicides, particularly pyraclostrobin. Pyraclostrobin is a broad-spectrum fungicide used in agriculture to control various fungal diseases. The synthesis process involves several steps, including dehydrogenation and subsequent reactions with other compounds, which can be efficiently conducted using this pyrazole derivative as a starting material .
Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the field of medicinal chemistry. Notable findings include:
- Anticancer Properties : Various studies have demonstrated that this compound and its derivatives possess anticancer activity against multiple cancer cell lines, such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, a study reported that certain derivatives exhibited growth inhibition values indicating their potential as therapeutic agents .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This makes it a candidate for further development into antimicrobial agents .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in the formation of metal complexes. These complexes can exhibit enhanced catalytic properties and are being studied for their potential applications in catalysis and materials science .
Case Study 1: Anticancer Screening
A significant study by Bouabdallah et al. evaluated the cytotoxic potential of pyrazole derivatives against Hep-2 and P815 cell lines. The results indicated notable IC50 values, suggesting that modifications to the pyrazole structure could enhance its anticancer efficacy.
Case Study 2: Mechanistic Insights
Research has highlighted the role of the nitro group in mediating cytotoxic effects through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism underlines the importance of structural features in determining biological activity .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl group enhances the compound’s binding affinity to target proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)
- Structural Differences: The phenyl ring substituents differ (3-Cl, 4-F vs. 4-Cl).
- Molecular Weight : 255.63 g/mol (vs. ~236–255 g/mol for the target compound, depending on substituents).
- Applications : Used as an intermediate in agrochemical synthesis. The fluorine substitution may improve bioavailability compared to the 4-Cl analog .
1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole (CAS 956910-07-9)
- Structural Differences : Contains a nitroethyl chain and methyl groups at C3/C3. The extended nitroethyl group increases steric bulk, possibly reducing membrane permeability compared to the target compound .
- Molecular Formula : C₁₃H₁₄ClN₃O₂ (vs. C₁₀H₈ClN₃O₂ for the target).
- Activity : Methyl groups may enhance lipophilicity, favoring CNS-targeted applications .
Pyraclostrobin (Strobilurin Fungicide)
- Structural Differences : Features a methoxyacrylate side chain and a 4-chlorophenyl-pyrazole core. The methoxyacrylate group is critical for fungicidal activity via mitochondrial respiration inhibition .
- Applications : Broad-spectrum fungicide, unlike the target compound, which lacks the methoxyacrylate moiety required for this mode of action .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS 1006494-84-3)
- Structural Differences : Replaces the nitro group with a carboxylic acid at C4. The carboxylic acid increases polarity, improving water solubility but reducing blood-brain barrier penetration .
- Applications : Likely used as a synthetic intermediate for metal-organic frameworks or bioactive conjugates .
Comparative Data Table
*Exact molecular weight depends on substituent positions.
Key Research Findings
- Electronic Effects : Nitro groups at C3 increase electrophilicity, facilitating nucleophilic substitution reactions in agrochemical synthesis .
- Biological Activity : Carboxamide and methoxyacrylate substituents enhance target-specific interactions (e.g., receptor binding or fungicidal activity) compared to nitro groups .
- Metabolic Stability : Fluorine substitution (as in 3-Cl-4-F analogs) improves resistance to oxidative metabolism, extending half-life .
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . The presence of the chlorophenyl group and the nitro substituent on the pyrazole ring is significant for its biological activity.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| Similar Pyrazole Derivative | HCT116 | 0.39 ± 0.06 | Cell cycle arrest at SubG1/G1 phase |
| Similar Pyrazole Derivative | A549 | 26 | Induction of apoptosis |
The compound's ability to inhibit Aurora-A kinase suggests it may interfere with cell cycle regulation, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies indicate that certain pyrazoles can significantly reduce inflammation markers:
- Mechanism : Inhibition of cyclooxygenase (COX) enzymes.
- Example : A derivative showed comparable anti-inflammatory effects with an IC50 value of 3.8 nM against IL8-induced chemotaxis .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been explored through various studies:
- Activity : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Example : A related pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against tested pathogens .
Case Studies
Several studies provide insights into the biological activity of this compound and its analogs:
- Study on Antitumor Activity :
- Study on Anti-inflammatory Effects :
Q & A
Q. How to validate prolyl-hydroxylase inhibition assays for this compound?
- Methodology : Use a competitive ELISA assay with HIF-1α-derived peptides. Measure IC₅₀ values against tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate (positive control). Confirm cellular activity via Western blot (HIF-1α accumulation under normoxia) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
